3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid
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Overview
Description
3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxy carbonyl group and a 4-fluorophenylmethylamino group attached to a propanoic acid backbone
Mechanism of Action
Target of Action
It is identified as an alanine derivative , which suggests that it may interact with biological systems in a manner similar to that of alanine or its derivatives.
Mode of Action
As an alanine derivative, it might interact with the same targets as alanine, potentially influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Result of Action
As an alanine derivative, it might have effects similar to those of alanine, which can influence various physiological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluoren-9-ylmethoxy carbonyl (Fmoc) group The reaction conditions often require the use of strong bases or coupling reagents to facilitate the formation of the desired amide bond
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: The fluoren-9-ylmethoxy carbonyl group can be reduced to form corresponding alcohols or amines.
Substitution: The 4-fluorophenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and electrophiles like bromine (Br2) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used as a fluorescent probe or labeling agent in biological studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of advanced materials and coatings.
Comparison with Similar Compounds
Fmoc-protected amino acids
4-fluorophenylmethyl derivatives
Other fluoren-9-ylmethoxy carbonyl compounds
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Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-18-11-9-17(10-12-18)15-27(14-13-24(28)29)25(30)31-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUZWRPHGFCVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137695-93-1 |
Source
|
Record name | 3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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